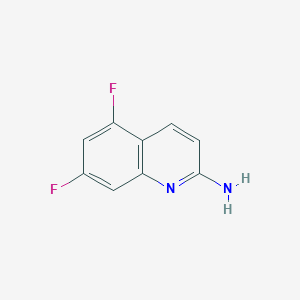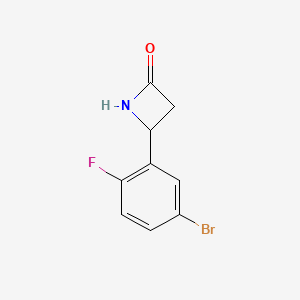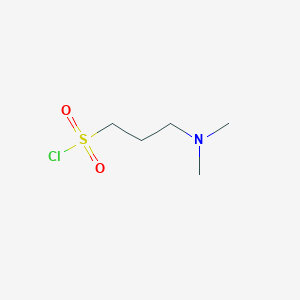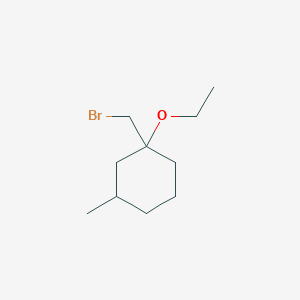
1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a bromomethyl group, an ethoxy group, and a methyl group
Vorbereitungsmethoden
The synthesis of 1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane can be achieved through several routes. One common method involves the bromination of 1-ethoxy-3-methylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(Hydroxymethyl)-1-ethoxy-3-methylcyclohexane.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The ethoxy group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane can be compared with other similar compounds such as:
1-Bromomethylcyclohexane: Lacks the ethoxy and methyl groups, making it less versatile in certain reactions.
1-Ethoxy-3-methylcyclohexane: Lacks the bromomethyl group, reducing its reactivity in substitution reactions.
1-(Chloromethyl)-1-ethoxy-3-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications
The presence of both the bromomethyl and ethoxy groups in this compound makes it unique and valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C10H19BrO |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-ethoxy-3-methylcyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-3-12-10(8-11)6-4-5-9(2)7-10/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
OSRHLDKWMLCZGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCCC(C1)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



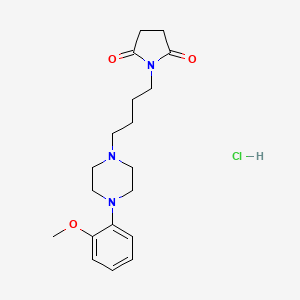
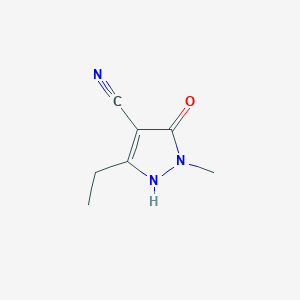
![4-Bromobenzo[b]thiophen-5-amine](/img/structure/B13319069.png)
amine](/img/structure/B13319089.png)
![(4S)-4-[(3-fluorophenyl)methyl]-L-Proline](/img/structure/B13319096.png)
![3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine](/img/structure/B13319102.png)
![6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13319110.png)

